4-(Difluoromethoxy)-2-nitroaniline

Description

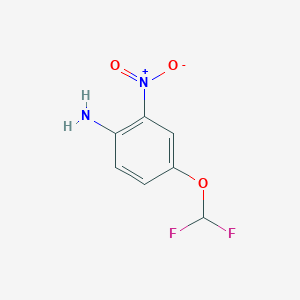

4-(Difluoromethoxy)-2-nitroaniline (CAS: 97963-76-3, molecular formula: C₇H₆F₂N₂O₃, molecular weight: 204.13) is an aromatic amine derivative characterized by a nitro group (-NO₂) at the 2-position and a difluoromethoxy (-OCF₂H) substituent at the 4-position of the benzene ring . This compound is primarily recognized as a genotoxic impurity (GTI-C) in pharmaceuticals such as pantoprazole sodium, requiring stringent control during drug manufacturing to ensure compliance with regulatory limits (e.g., 250 ppb/day) . Its detection and quantification are typically performed using sensitive analytical methods like LC-MS/MS .

Properties

IUPAC Name |

4-(difluoromethoxy)-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O3/c8-7(9)14-4-1-2-5(10)6(3-4)11(12)13/h1-3,7H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHRVMXFZUVYVPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(F)F)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights key structural analogs of 4-(Difluoromethoxy)-2-nitroaniline, emphasizing differences in substituents and functional groups:

| Compound Name | CAS Number | Molecular Formula | Substituents (Position) | Key Structural Differences |

|---|---|---|---|---|

| This compound | 97963-76-3 | C₇H₆F₂N₂O₃ | -NO₂ (2), -OCF₂H (4) | Reference compound |

| 5-Fluoro-2-methoxy-4-nitroaniline | 1435806-78-2 | C₇H₇FN₂O₃ | -NO₂ (4), -OCH₃ (2), -F (5) | Methoxy instead of difluoromethoxy; fluorine at 5 |

| 4-Fluoro-2-methoxy-5-nitroaniline | 1075705-01-9 | C₇H₇FN₂O₃ | -NO₂ (5), -OCH₃ (2), -F (4) | Methoxy at 2, nitro at 5, fluorine at 4 |

| N,N-Diethyl-4-fluoro-2-nitroaniline | 432495-25-5 | C₁₀H₁₂FN₂O₂ | -NO₂ (2), -F (4), -N(CH₂CH₃)₂ | Diethylamine group instead of aniline |

| 4-Chloro-2-fluoro-5-nitroaniline | - | C₆H₄ClFN₂O₂ | -NO₂ (5), -Cl (4), -F (2) | Chlorine at 4, fluorine at 2, nitro at 5 |

Key Observations :

Physicochemical Properties

| Property | This compound | 4-Fluoro-2-methoxy-5-nitroaniline | N,N-Diethyl-4-fluoro-2-nitroaniline |

|---|---|---|---|

| Molecular Weight | 204.13 | 210.14 | 212.22 |

| Boiling Point | Not reported | Not reported | Not reported |

| Storage Conditions | Dark, inert atmosphere, room temp | Not reported | Not reported |

| Hazard Statements | H302, H315, H319, H335 | Not explicitly listed | UN2811 (Toxic) |

Key Observations :

- Stability : this compound requires protection from light and oxygen due to its sensitivity, whereas N,N-Diethyl-4-fluoro-2-nitroaniline is classified under UN2811, indicating higher toxicity .

- Lipophilicity : The difluoromethoxy group increases lipophilicity compared to methoxy or chloro substituents, affecting bioavailability and partitioning behavior .

Q & A

Basic Questions

Q. What are the key structural features and physicochemical properties of 4-(Difluoromethoxy)-2-nitroaniline that influence its reactivity in synthetic applications?

- The compound (CAS: 97963-76-3, C₇H₆F₂N₂O₃) features a nitro group (-NO₂) at the 2-position and a difluoromethoxy (-OCF₂H) group at the 4-position on the aniline ring. The nitro group acts as a strong electron-withdrawing group, while the difluoromethoxy substituent introduces steric and electronic effects, influencing solubility, stability, and reactivity in electrophilic substitution or reduction reactions. Its molecular weight (216.13 g/mol) and melting point (data not explicitly reported, but analogs suggest >100°C) are critical for purification and handling .

Q. What methodological approaches are recommended for the synthesis and purification of this compound?

- Synthesis typically involves nitration of 4-(difluoromethoxy)aniline under controlled acidic conditions (e.g., HNO₃/H₂SO₄). Post-reaction, the product is purified via pH adjustment (e.g., pH 6 in ice-water) to precipitate impurities, followed by solvent extraction (1,2-dichloroethane) and drying (anhydrous Na₂SO₄). Vacuum distillation or recrystallization ensures high purity (>94% HPLC), as demonstrated in analogous nitroaniline syntheses .

Q. What analytical techniques are most effective for characterizing this compound and ensuring purity?

- High-performance liquid chromatography (HPLC) with UV detection is standard for assessing purity (>97%). Nuclear magnetic resonance (¹H/¹³C NMR) confirms structural integrity, particularly the difluoromethoxy group’s splitting patterns. Mass spectrometry (ESI-MS or GC-MS) validates molecular weight, while FT-IR identifies functional groups (e.g., nitro stretching at ~1520 cm⁻¹) .

Q. What safety precautions are necessary when handling this compound?

- Due to its nitroaromatic nature, avoid inhalation and skin contact. Use PPE (gloves, lab coat) and work in a fume hood. Structural analogs (e.g., 2-nitroaniline) are toxic and mutagenic; dispose of waste via hazardous chemical protocols .

Advanced Research Questions

Q. How does the difluoromethoxy substituent in this compound affect its electronic properties compared to methoxy or trifluoromethoxy analogues?

- The difluoromethoxy group (-OCF₂H) is less electron-donating than methoxy (-OCH₃) due to fluorine’s electronegativity but more polar than trifluoromethoxy (-OCF₃). Density functional theory (DFT) simulations (e.g., Mulliken charges, frontier molecular orbitals) reveal reduced electron density on the aromatic ring, impacting reactivity in nucleophilic substitutions. Experimental validation via Hammett constants or cyclic voltammetry can quantify these effects .

Q. In designing fluorescent probes, how can this compound be functionalized, and what experimental techniques assess its photophysical properties?

- The nitro group can be reduced to an amine (-NH₂) for conjugation with fluorophores (e.g., pyrazoline derivatives). Photophysical analysis includes fluorescence spectroscopy (λₑₓ/λₑₘ), quantum yield measurements, and time-resolved decay studies. Computational modeling (TD-DFT) predicts absorption/emission spectra, while Stern-Volmer plots evaluate quenching efficiency in sensing applications .

Q. What strategies mitigate conflicting data in the synthesis of this compound derivatives, particularly regarding regioselectivity and byproduct formation?

- Conflicting regioselectivity (e.g., para vs. ortho nitration) is addressed by optimizing reaction conditions: lower temperatures (0–5°C) and controlled acid strength (H₂SO₄ concentration). Byproducts (e.g., dinitro derivatives) are minimized via stoichiometric control of nitrating agents. TLC monitoring and column chromatography ensure intermediate purity .

Q. How is this compound utilized as an intermediate in pharmaceutical synthesis, exemplified by its role in Pantoprazole production?

- The compound is a precursor in synthesizing Pantoprazole sodium (a proton pump inhibitor). Key steps include nitro group reduction to an amine, followed by sulfonylation and cyclization. The difluoromethoxy group enhances metabolic stability and bioavailability, as validated by in vitro CYP450 inhibition assays .

Notes

- Methodological Focus : Emphasized synthesis optimization, computational modeling, and analytical validation.

- Advanced vs. Basic : Segregated questions based on technical depth, aligning with academic research stages.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.